2-(isopentylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(Isopentylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic organic compound notable for its diverse pharmacological applications. This complex molecule, characterized by its multi-ring structure and unique substituents, offers potential in various scientific fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidoquinoline core. Key steps may include:
Condensation reactions: : Utilizing precursors like pyridine derivatives and cyclic ketones.
Thiation: : Introduction of the isopentylthio group through nucleophilic substitution.
Cyclization: : Formation of the tetrahydropyrimidoquinoline ring under controlled temperatures and catalytic conditions.
Industrial Production Methods: : Industrial-scale production often requires optimized reaction conditions to ensure high yield and purity. This might involve:
Catalysts: : Use of specific catalysts to enhance reaction rates.
Reactors: : Employing continuous flow reactors for better control over reaction parameters.
Purification: : Advanced chromatographic techniques to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce or modify functional groups.
Reduction: : Certain intermediates can be reduced to achieve desired functional groups.
Substitution: : Various substitution reactions, such as nucleophilic or electrophilic substitutions, to modify side chains or core structures.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Including lithium aluminum hydride or sodium borohydride.
Catalysts: : Like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Major Products: : Depending on the reaction conditions and reagents used, products might include:
Hydroxylated derivatives: : Through oxidation.
Sulfides and sulfoxides: : Through thiation and oxidation.
Alkylated analogs: : Through various substitution reactions.
Scientific Research Applications
2-(Isopentylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione finds extensive applications in:
Chemistry: : As an intermediate for synthesizing more complex molecules.
Biology: : In studying enzyme interactions and cellular pathways.
Medicine: : Potential use as a drug candidate for various diseases due to its bioactivity.
Industry: : As a precursor in the manufacture of specialized materials and chemicals.
Mechanism of Action
The compound’s mechanism of action often involves:
Molecular Targets: : Enzyme inhibition or receptor binding.
Pathways: : Interaction with cellular signaling pathways, leading to specific physiological effects.
The precise pathways depend on the biological context and the specific modifications of the compound used.
Comparison with Similar Compounds
Compared to similar compounds, 2-(isopentylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is unique due to:
Structural Features: : Its specific substituents and ring systems.
Reactivity: : Enhanced reactivity towards certain chemical reactions.
Similar Compounds
Quinoline derivatives: : Known for their broad range of bioactivities.
Pyridine-based molecules: : Common in pharmaceuticals for their versatility.
Thio-substituted compounds: : Offering unique chemical properties and applications.
Conclusion
This compound is a multifaceted compound with significant potential in various fields. Its complex structure and reactivity make it a valuable target for scientific exploration and industrial application.
Properties
IUPAC Name |
2-(3-methylbutylsulfanyl)-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-12(2)8-10-28-21-24-19-18(20(27)25-21)16(13-5-4-9-22-11-13)17-14(23-19)6-3-7-15(17)26/h4-5,9,11-12,16H,3,6-8,10H2,1-2H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOWVDMXMXMTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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